molecular formula C22H23N3O2S B2852338 (4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226436-49-2

(4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No.: B2852338
CAS No.: 1226436-49-2
M. Wt: 393.51
InChI Key: BCROJFWHBJEPNZ-UHFFFAOYSA-N
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Description

The compound “(4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are important in medicinal chemistry and have a wide range of biological activities .


Synthesis Analysis

Quinolin-2-ones, which are part of the structure of the compound, can be synthesized by direct carbonylation of o-alkenylanilines . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for drug discovery and production .


Molecular Structure Analysis

The compound contains a quinoline moiety, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It also has an ethoxyphenyl group and a thiomorpholino group attached to it.


Chemical Reactions Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has been reviewed in the literature . Direct carbonylation of o-alkenylanilines with CO can be used to synthesize quinolin-2-ones .

Future Directions

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is a topic of ongoing research, and these reactions have aroused great interest . Future research will likely continue to explore more efficient and convenient synthetic methods for these compounds .

Properties

IUPAC Name

[4-(4-ethoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-27-17-9-7-16(8-10-17)23-20-15-21(22(26)25-11-13-28-14-12-25)24-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCROJFWHBJEPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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